Enviradene
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Overview
Preparation Methods
The synthesis of Enviradene involves several steps, starting with the preparation of the benzimidazole core. The synthetic route typically includes the following steps:
Formation of Benzimidazole Core: The reaction of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring.
Substitution Reactions: Introduction of the isopropylsulfonyl group and the phenylpropenyl group through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in its pure form.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated systems to ensure consistency and scalability .
Chemical Reactions Analysis
Enviradene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Hydrolysis: Hydrolysis of the sulfonyl group can occur under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Enviradene has been extensively studied for its antiviral properties. It has shown efficacy against various viruses, including rhinoviruses and enteroviruses . In addition to its antiviral applications, this compound is used in:
Pharmaceutical Research: As a lead compound for developing new antiviral drugs.
Biological Studies: To understand the mechanisms of viral inhibition and resistance.
Chemical Research: As a model compound for studying benzimidazole derivatives and their reactivity.
Mechanism of Action
The mechanism of action of Enviradene involves inhibition of viral replication. It targets specific viral enzymes and proteins, disrupting the viral life cycle. The exact molecular targets and pathways include:
Inhibition of Viral Polymerase: this compound binds to the viral polymerase, preventing the synthesis of viral RNA.
Disruption of Viral Assembly: It interferes with the assembly of viral particles, reducing the production of infectious virions.
Comparison with Similar Compounds
Enviradene is part of the benzimidazole family of compounds, which includes other antiviral agents such as Enviroxime. Compared to similar compounds, this compound has:
Higher Potency: It exhibits stronger antiviral activity against a broader range of viruses.
Better Bioavailability: Improved pharmacokinetic properties, making it more effective in vivo.
Lower Toxicity: Reduced side effects compared to other benzimidazole derivatives.
Similar compounds include:
Enviroxime: Another antiviral benzimidazole with similar mechanisms of action.
Nevirapine: A non-nucleoside reverse transcriptase inhibitor used in HIV treatment.
This compound’s unique combination of high potency, bioavailability, and low toxicity makes it a promising candidate for further development in antiviral therapy.
Properties
CAS No. |
80883-55-2 |
---|---|
Molecular Formula |
C19H21N3O2S |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
6-[(E)-1-phenylprop-1-enyl]-1-propan-2-ylsulfonylbenzimidazol-2-amine |
InChI |
InChI=1S/C19H21N3O2S/c1-4-16(14-8-6-5-7-9-14)15-10-11-17-18(12-15)22(19(20)21-17)25(23,24)13(2)3/h4-13H,1-3H3,(H2,20,21)/b16-4+ |
InChI Key |
BFPYUXIFGJJYHU-AYSLTRBKSA-N |
Isomeric SMILES |
C/C=C(\C1=CC=CC=C1)/C2=CC3=C(C=C2)N=C(N3S(=O)(=O)C(C)C)N |
SMILES |
CC=C(C1=CC=CC=C1)C2=CC3=C(C=C2)N=C(N3S(=O)(=O)C(C)C)N |
Canonical SMILES |
CC=C(C1=CC=CC=C1)C2=CC3=C(C=C2)N=C(N3S(=O)(=O)C(C)C)N |
Appearance |
Solid powder |
80883-55-2 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
enviradene LY 127123 LY-127123 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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